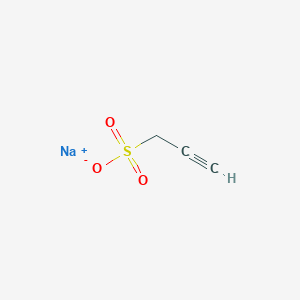
D-Phenylglycine hydrochloride
Übersicht
Beschreibung
D-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative that plays a crucial role in the pharmaceutical and fine chemical industries. It is particularly significant as a precursor for the synthesis of β-lactam antibiotics, such as semisynthetic penicillins and cephalosporins . This compound is also utilized in the production of various antitumor drugs and other pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Phenylglycine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of D-(-)-phenylglycine hydrochloride . Another method includes the use of a multi-enzyme cascade pathway, which efficiently produces D-p-hydroxyphenylglycine from L-tyrosine . This enzymatic approach involves a four-enzyme cascade that provides a high yield and enantiomeric excess of the desired product .
Industrial Production Methods: Industrial production of this compound often employs whole-cell bioconversion processes. For instance, a recombinant Escherichia coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. has been developed for efficient and cost-effective production . This method utilizes a cheap medium formulation and optimized conditions to achieve high productivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to phenylglyoxylate.
Reduction: Formation of phenylglycine from phenylglyoxylate.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as oxidases or chemical oxidizing agents.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Phenylglyoxylate.
Reduction: Phenylglycine.
Substitution: Various substituted phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
D-Phenylglycine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Essential in the production of β-lactam antibiotics and antitumor drugs.
Industry: Utilized in the synthesis of artificial non-nutritive sweeteners like aspartame.
Wirkmechanismus
The mechanism of action of D-Phenylglycine hydrochloride involves its role as a precursor in the synthesis of β-lactam antibiotics. It undergoes enzymatic reactions to form key intermediates that are incorporated into the antibiotic structure . The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effects of the antibiotics .
Vergleich Mit ähnlichen Verbindungen
L-Phenylglycine: Another enantiomer with similar applications but different stereochemistry.
D-p-Hydroxyphenylglycine: A hydroxylated derivative used in the synthesis of β-lactam antibiotics.
3,5-Dihydroxyphenylglycine: A dihydroxylated derivative with unique properties and applications.
Uniqueness: D-Phenylglycine hydrochloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain β-lactam antibiotics. Its efficient production methods and high enantiomeric purity further enhance its industrial and pharmaceutical significance .
Eigenschaften
IUPAC Name |
[(R)-carboxy(phenyl)methyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPUJDTYUZJMI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25705-52-6 | |
| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride](/img/structure/B7821680.png)



